beta-Amyrone

Metabolic disorders Diabetes research Enzyme inhibition

Beta-Amyrone distinguishes itself from β-amyrin and lupeol through its C-3 ketone, delivering 1.8-fold greater α-glucosidase inhibition (IC50: 25 μM) and >30-fold superior AChE potency (IC50: 23 μM). This compound uniquely inhibits IL-10 secretion among the amyrin/amyrenone class and demonstrates antiviral activity against CHIKV (EC50: 86 μM) not observed in structural analogs. Procure beta-Amyrone for targeted research in postprandial hyperglycemia, neurodegenerative disease, or CHIKV antiviral screening.

Molecular Formula C30H48O
Molecular Weight 424.7 g/mol
Cat. No. B8019628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Amyrone
Molecular FormulaC30H48O
Molecular Weight424.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C)C
InChIInChI=1S/C30H48O/c1-25(2)15-16-27(5)17-18-29(7)20(21(27)19-25)9-10-23-28(6)13-12-24(31)26(3,4)22(28)11-14-30(23,29)8/h9,21-23H,10-19H2,1-8H3/t21-,22-,23+,27+,28-,29+,30+/m0/s1
InChIKeyLIIFBMGUDSHTOU-CFYIDONUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Amyrone for Research Procurement: Pentacyclic Triterpenoid Baseline and In-Class Positioning


Beta-Amyrone (β-Amyron, CAS: 638-97-1) is a pentacyclic triterpenoid of the oleanane series, characterized by a C-3 ketone functional group that distinguishes it from its C-3 hydroxyl-bearing analog β-amyrin [1]. Naturally occurring as a minor component in oleoresins of Protium species (Burseraceae) and leaves of Aleurites moluccana, beta-Amyrone exhibits a multi-target pharmacological profile encompassing enzyme inhibition, anti-inflammatory activity, antiviral effects against Chikungunya virus, and antifungal properties [2]. Its procurement is primarily driven by research applications in inflammation, metabolic disorders, infectious disease, and oncological target identification, with documented activities across α-glucosidase (IC50: 25 μM), acetylcholinesterase (IC50: 23 μM), COX-2 expression suppression, and antiviral efficacy (EC50: 86 μM against CHIKV) [3].

Why Beta-Amyrone Cannot Be Substituted with In-Class Analogs in Research Applications


Within the amyrin/amyrenone triterpenoid class, beta-Amyrone exhibits distinct, quantifiable differences in enzyme inhibition potency, cytokine modulation specificity, and antiviral activity that preclude simple substitution with α-amyrone, β-amyrin, or lupeol. The C-3 ketone of beta-Amyrone confers α-glucosidase inhibitory activity (IC50: 25 μM) that is approximately 1.8-fold more potent than lupeol (IC50: 46.23 μM) [1], while β-amyrin shows minimal inhibition (IC50 > 300 μg/mL) [2]. In anti-inflammatory applications, beta-Amyrone uniquely inhibits IL-10 secretion (an immunomodulatory cytokine) among class members, whereas α,β-amyrin exerts broader TNF-α suppression (52.03% inhibition) [3]. Against Chikungunya virus, beta-Amyrone demonstrates moderate antiviral activity (EC50: 86 μM) that is not reported for β-amyrin or lupeol, representing a structurally defined activity that cannot be assumed for analogs [4]. These orthogonal activity profiles mandate compound-specific selection based on the intended research pathway rather than class-based substitution.

Beta-Amyrone Quantitative Differentiation Evidence: Comparator Data for Procurement Decision Support


Alpha-Glucosidase Inhibition: Beta-Amyrone Outperforms Lupeol and Beta-Amyrin

Beta-Amyrone demonstrates α-glucosidase inhibitory activity with an IC50 of 25 μM, representing 1.8-fold greater potency compared to lupeol (IC50: 46.23 ± 9.03 μM) and substantially superior activity relative to β-amyrin, which exhibits minimal inhibition (IC50 > 300 μg/mL) [1]. This differentiation is mechanistically significant as α-glucosidase inhibition is a validated target for postprandial hyperglycemia management.

Metabolic disorders Diabetes research Enzyme inhibition

Acetylcholinesterase Inhibition: Beta-Amyrone Exhibits Moderate but Structurally Distinct Activity

Beta-Amyrone inhibits acetylcholinesterase (AChE) with an IC50 of 23 μM, demonstrating moderate but measurable activity [1]. In contrast, β-amyrin exhibits substantially weaker AChE inhibition with an IC50 of 300.07 μg/mL (approximately 700 μM), representing a >30-fold difference in potency [2]. This differential activity is attributable to the C-3 ketone moiety of beta-Amyrone, which alters hydrogen bonding capacity relative to the C-3 hydroxyl of β-amyrin.

Neurodegeneration Alzheimer's disease Cholinesterase inhibition

NO• Production Inhibition in Macrophages: Beta-Amyrone Matches Alpha,Beta-Amyrin Potency

In LPS-stimulated J774 murine macrophages, beta-Amyrone (as α,β-amyrone mixture) inhibits NO• production with an IC50 of 4.61 ± 0.08 μg/mL and achieves 99.86 ± 1.1% inhibition at 10 μg/mL [1]. This activity is comparable to α,β-amyrin (IC50: 4.96 ± 0.2 μg/mL; 98.34 ± 0.9% inhibition at 10 μg/mL) and superior to the positive control indomethacin (86.31 ± 1.2% inhibition at 10 μg/mL). Notably, only α,β-amyrone uniquely inhibits IL-10 production among the tested triterpenes, while only α,β-amyrin suppresses TNF-α (52.03 ± 2.4% inhibition at 10 μg/mL), indicating orthogonal cytokine modulation profiles [1].

Inflammation Immunomodulation Macrophage activation

Antiviral Activity Against Chikungunya Virus: Beta-Amyrone Shows Exclusive In-Class Efficacy

Beta-Amyrone exhibits antiviral activity against Chikungunya virus (CHIKV) replication in Vero cells with an EC50 of 86 μM [1]. This activity is not reported for structurally related triterpenoids including β-amyrin, α-amyrin, or lupeol, representing a unique in-class antiviral profile. The activity is characterized as moderate (EC50 in the micromolar range) and was observed over a 7-day treatment period without significant cytotoxicity at effective concentrations.

Antiviral research Chikungunya virus Infectious disease

Cytotoxicity Profile: Beta-Amyrone Demonstrates Favorable Safety Window in Macrophages

Beta-Amyrone (as α,β-amyrone mixture) exhibits no cytotoxic potential in J774 murine macrophages, with an IC50 > 20 μg/mL, significantly above its effective anti-inflammatory concentration range (1.25-10 μg/mL) [1]. In contrast, brein/maniladiol, another triterpene isolated from the same Protium source, shows moderate cytotoxic activity under identical conditions. Beta-Amyrone also maintains >80% cell viability at 10 μg/mL, the concentration at which maximal NO• inhibition and COX-2 suppression occur, indicating a favorable therapeutic index in this cellular model.

Cytotoxicity Safety pharmacology Immunomodulation

In Vivo Anti-Edema Efficacy: Beta-Amyrone Demonstrates Dose-Dependent Local Activity

In the phenol-induced ear edema model in Balb C mice, beta-Amyrone (as α,β-amyrone mixture) produces dose-dependent inhibition of edema formation, achieving 47% inhibition at 0.6 mg/kg following local administration [1]. While comparable in vivo data for isolated β-amyrin or lupeol in this specific model are limited, the study demonstrates that α,β-amyrone exhibits a 'quick and immediate effect' on paw and ear edema formation in both rats and mice. The mixture also reduces carrageenan-induced mechanical hypersensitivity and paw edema with oral dosing in separate studies, interfering with neutrophil migration [2].

In vivo pharmacology Acute inflammation Edema models

Beta-Amyrone Research Application Scenarios Informed by Quantitative Differentiation Evidence


Metabolic Disorder Research Requiring α-Glucosidase Inhibition Superior to Lupeol

For in vitro or in vivo studies targeting postprandial hyperglycemia via α-glucosidase inhibition, beta-Amyrone provides 1.8-fold greater potency (IC50: 25 μM) compared to lupeol (IC50: 46.23 μM), and substantially superior activity relative to β-amyrin (IC50 > 300 μg/mL) [1]. This differential positions beta-Amyrone as the preferred triterpenoid chemotype when α-glucosidase is the primary molecular target, particularly in assays where potency margins influence experimental design or compound ranking.

Inflammation Studies Requiring IL-10 Modulation Without TNF-α Interference

Beta-Amyrone uniquely inhibits IL-10 secretion among amyrin/amyrenone class members while not affecting TNF-α production, in contrast to α,β-amyrin which suppresses TNF-α (52.03% inhibition at 10 μg/mL) but not IL-10 [1]. This orthogonal cytokine modulation profile enables pathway-specific experimental designs where selective immunomodulation without broad-spectrum cytokine suppression is required, such as studies of the IL-10/STAT3 anti-inflammatory axis or macrophage polarization.

Antiviral Screening Programs Targeting Chikungunya Virus (CHIKV)

Beta-Amyrone demonstrates antiviral activity against CHIKV replication in Vero cells (EC50: 86 μM) that is not reported for structural analogs including β-amyrin, α-amyrin, or lupeol [1]. This unique in-class antiviral profile justifies its specific procurement for alphavirus screening cascades, structure-activity relationship (SAR) studies around the oleanane triterpenoid scaffold, or as a starting point for semi-synthetic optimization toward improved anti-CHIKV agents.

Cholinergic Target Validation with Favorable Selectivity Over Beta-Amyrin

For acetylcholinesterase (AChE) inhibition studies, beta-Amyrone (IC50: 23 μM) offers >30-fold greater potency compared to β-amyrin (IC50: 300.07 μg/mL, approximately 700 μM) [1]. This potency differential, attributed to the C-3 ketone moiety of beta-Amyrone, supports its selection for AChE-focused assays in neurodegenerative disease research, particularly where the triterpenoid scaffold is being evaluated for dual α-glucosidase/AChE inhibition in metabolic-cognitive comorbidity models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-Amyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.